Cas no 23145-07-5 (5-bromo-1-benzofuran)

5-bromo-1-benzofuran 化学的及び物理的性質
名前と識別子
-
- 5-Bromobenzofuran
- 5-Bromobenzo[beta]furan
- 5-Bromo-1-Benzofuran
- 5-Bromo-benzofuran
- 5-Brom-benzofuran
- 5-Bromobenzo(b)-furan
- 5-Bromobenzo[b]furan
- Benzofuran,5-bromo
- Benzofuran, 5-bromo-
- AYOVPQORFBWFNO-UHFFFAOYSA-N
- PubChem22017
- 5-Bromo-1-benzofuran #
- AMBZ0123
- BCP01211
- WT1344
- SBB092094
- RP04079
- AM90076
- MB02701
- 5-Bromobenzofuran, 97%
- SCHEMBL6733
- FT-0600516
- EN300-114336
- CS-W004134
- 23145-07-5
- SY003919
- MFCD03407317
- A4895
- CS-W003038
- DTXSID6073441
- W-206816
- AKOS006230014
- B3889
- FS-2272
- 5-bromobenzo[beta]furan, 98 %
- AC-6672
- 5-Bromobenzo[beta]furan;5-Bromobenzofuran;Buttpark 95\\50-66;5-Bromobenzo[b]furan;5-Bromobenzo[beta]furan, 98 %;5-Bromobenzofuran ,97%
- DB-012255
- 5-bromo-1-benzofuran
-
- MDL: MFCD03407317
- インチ: 1S/C8H5BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H
- InChIKey: AYOVPQORFBWFNO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2=C(C=CO2)C=1
計算された属性
- せいみつぶんしりょう: 195.95238g/mol
- ひょうめんでんか: 0
- XLogP3: 3
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 195.95238g/mol
- 単一同位体質量: 195.95238g/mol
- 水素結合トポロジー分子極性表面積: 13.1Ų
- 重原子数: 10
- 複雑さ: 126
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Liquid
- 密度みつど: 1.573 g/mL at 25 °C
- ゆうかいてん: 8°C(lit.)
- ふってん: 226°C(lit.)
- フラッシュポイント: 95.2℃
- 屈折率: n20/D 1.605
- PSA: 13.14000
- LogP: 3.19530
5-bromo-1-benzofuran セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: S26-S37/39
-
危険物標識:
- セキュリティ用語:S26;S37/39
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- リスク用語:R36/37/38
5-bromo-1-benzofuran 税関データ
- 税関コード:2942000000
- 税関データ:
中国税関番号:
2942000000
5-bromo-1-benzofuran 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K09910-25g |
5-Bromo-benzofuran |
23145-07-5 | 97% | 25g |
$1260 | 2024-06-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HN555-1g |
5-bromo-1-benzofuran |
23145-07-5 | 97% | 1g |
¥95.0 | 2022-06-10 | |
Chemenu | CM158500-100g |
5-Bromobenzofuran |
23145-07-5 | 96% | 100g |
$212 | 2024-07-28 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09175-10g |
5-bromo-1-benzofuran |
23145-07-5 | 97% | 10g |
318.00 | 2021-07-09 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09175-500g |
5-bromo-1-benzofuran |
23145-07-5 | 97% | 500g |
¥8819 | 2023-09-15 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB09175-100g |
5-bromo-1-benzofuran |
23145-07-5 | 97% | 100g |
¥2235 | 2023-09-15 | |
Enamine | EN300-114336-0.5g |
5-bromo-1-benzofuran |
23145-07-5 | 95% | 0.5g |
$19.0 | 2023-10-26 | |
Enamine | EN300-114336-10.0g |
5-bromo-1-benzofuran |
23145-07-5 | 95% | 10g |
$96.0 | 2023-06-09 | |
eNovation Chemicals LLC | D573741-10g |
5-Bromo-1-benzofuran |
23145-07-5 | 95% | 10g |
$400 | 2024-06-05 | |
Enamine | EN300-114336-0.1g |
5-bromo-1-benzofuran |
23145-07-5 | 95% | 0.1g |
$19.0 | 2023-10-26 |
5-bromo-1-benzofuran 関連文献
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1. Divergent synthesis of biflavonoids yields novel inhibitors of the aggregation of amyloid β (1–42)Tze Han Sum,Tze Jing Sum,Súil Collins,Warren R. J. D. Galloway,David G. Twigg,Florian Hollfelder,David R. Spring Org. Biomol. Chem. 2017 15 4554
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Zhengfen Liu,Minyan Li,Bijun Wang,Guogang Deng,Wen Chen,Byeong-Seon Kim,Hongbin Zhang,Xiaodong Yang,Patrick J. Walsh Org. Chem. Front. 2018 5 1870
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Majid?M. Heravi,Vahideh Zadsirjan,Hoda Hamidi,Parvin Hajiabbas Tabar Amiri RSC Adv. 2017 7 24470
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Kumiko Ando,Eriko Tsuji,Yuko Ando,Noriko Kuwata,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Shigekatsu Kohno,Yoshitaka Ohishi Org. Biomol. Chem. 2004 2 625
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Kumiko Ando,Eriko Tsuji,Yuko Ando,Noriko Kuwata,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Shigekatsu Kohno,Yoshitaka Ohishi Org. Biomol. Chem. 2004 2 625
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Eriko Tsuji,Kumiko Ando,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Shigekatsu Kohno,Yoshitaka Ohishi Org. Biomol. Chem. 2003 1 3139
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Mohamed M. Hammouda,Khaled M. Elattar RSC Adv. 2022 12 24681
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Eriko Tsuji,Kumiko Ando,Jun-ichi Kunitomo,Masayuki Yamashita,Shunsaku Ohta,Shigekatsu Kohno,Yoshitaka Ohishi Org. Biomol. Chem. 2003 1 3139
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Yu-hang Miao,Yu-heng Hu,Jie Yang,Teng Liu,Jie Sun,Xiao-jing Wang RSC Adv. 2019 9 27510
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Mark E. Ashford,Vu H. Nguyen,Ivan Greguric,Tien Q. Pham,Paul A. Keller,Andrew Katsifis Org. Biomol. Chem. 2014 12 783
5-bromo-1-benzofuranに関する追加情報
5-Bromo-1-Benzofuran: A Comprehensive Overview
5-Bromo-1-benzofuran, also known by its CAS registry number CAS No. 23145-07-5, is a heterocyclic aromatic compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of brominated benzofuran derivatives, which are widely studied for their unique electronic properties and potential applications in organic electronics, optoelectronics, and sensing technologies. The structure of 5-bromo-1-benzofuran consists of a benzene ring fused with a furan ring, with a bromine atom substituted at the 5-position. This substitution pattern imparts distinct chemical and physical properties to the molecule, making it a valuable compound for both academic research and industrial applications.
The synthesis of 5-bromo-1-benzofuran typically involves multi-step organic reactions, often utilizing bromination techniques on parent benzofuran compounds. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of palladium-catalyzed coupling reactions to introduce the bromine atom at the desired position, achieving high yields and selectivity. These developments underscore the importance of optimizing synthetic routes to meet the growing demand for high-purity 5-bromo-1-benzofuran in various industries.
In terms of applications, 5-bromo-1-benzofuran has been extensively studied for its role in organic electronics. Its aromaticity and conjugated system make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Recent studies have demonstrated that incorporating 5-bromo-1-benzofuran into polymer blends can significantly enhance the charge transport properties of these materials, leading to improved device performance. For example, a 2023 study published in Nature Materials highlighted how the incorporation of brominated benzofuran derivatives into polymer frameworks can increase the electron mobility by up to 30%, making them promising candidates for next-generation electronic devices.
Beyond electronics, 5-bromo-1-benzofuran has also found applications in biotechnology and medical research. Its ability to interact with biological molecules has led to its use as a ligand in metalloenzyme mimics and as a building block for bioactive compounds. Recent research has focused on its potential as an anti-inflammatory agent, with studies showing that derivatives of 5-bromo-1-benzofuran can inhibit specific inflammatory pathways in vitro. These findings suggest that further exploration into its pharmacological properties could pave the way for novel therapeutic agents.
In addition to its practical applications, 5-bromo-1-benzofuran serves as a valuable model compound for studying fundamental chemical phenomena. Its electronic structure allows researchers to investigate topics such as charge transfer dynamics, excited-state behavior, and photochemical reactions with unprecedented precision. For instance, a 2023 paper in JACS utilized ultrafast spectroscopy to study the excited-state dynamics of brominated benzofurans, providing insights into their potential use in ultrafast optical switches.
The environmental impact of synthesizing and using CAS No. 23145-07-5-based compounds has also become a topic of interest. As industries increasingly prioritize sustainability, there is a growing need to develop eco-friendly synthesis methods and recycling strategies for these materials. Researchers are exploring biodegradable polymers that incorporate brominated benzofurans strong>, aiming to reduce their environmental footprint while maintaining their desirable electronic properties.
In conclusion, < strong >5-Bromo-1-Benzofuran< / strong > is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis techniques and application development, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new properties and uses for this compound, it is likely that its role will expand further into emerging fields such as quantum computing and advanced materials science.
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